Piperidin-4-yl dimethylcarbamate Piperidin-4-yl dimethylcarbamate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17731931
InChI: InChI=1S/C8H16N2O2/c1-10(2)8(11)12-7-3-5-9-6-4-7/h7,9H,3-6H2,1-2H3
SMILES:
Molecular Formula: C8H16N2O2
Molecular Weight: 172.22 g/mol

Piperidin-4-yl dimethylcarbamate

CAS No.:

Cat. No.: VC17731931

Molecular Formula: C8H16N2O2

Molecular Weight: 172.22 g/mol

* For research use only. Not for human or veterinary use.

Piperidin-4-yl dimethylcarbamate -

Specification

Molecular Formula C8H16N2O2
Molecular Weight 172.22 g/mol
IUPAC Name piperidin-4-yl N,N-dimethylcarbamate
Standard InChI InChI=1S/C8H16N2O2/c1-10(2)8(11)12-7-3-5-9-6-4-7/h7,9H,3-6H2,1-2H3
Standard InChI Key GGGMTJQCYUFHPX-UHFFFAOYSA-N
Canonical SMILES CN(C)C(=O)OC1CCNCC1

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

Piperidin-4-yl dimethylcarbamate is defined by the molecular formula C₈H₁₆N₂O₂ and a molecular weight of 172.22 g/mol . Its structure combines a piperidine ring substituted at the 4-position with a dimethylcarbamate group (-OC(=O)N(CH₃)₂). Key identifiers include:

PropertyValueSource
SMILESCN(C)C(=O)OC1CCNCC1
InChIKeyGGGMTJQCYUFHPX-UHFFFAOYSA-N
IUPAC NamePiperidin-4-yl N,N-dimethylcarbamate
Predicted CCS (Ų)*139.1 ([M+H]⁺) – 147.4 ([M+Na]⁺)

*Collision cross-section (CCS) values predict gas-phase ion mobility .

The piperidine ring adopts a chair conformation, while the carbamate group introduces polarity, influencing solubility and reactivity. Computational models suggest moderate lipophilicity, compatible with blood-brain barrier penetration in analogs .

Synthesis and Physicochemical Properties

Synthetic Routes

While no explicit synthesis protocol for piperidin-4-yl dimethylcarbamate is published, analogous carbamates are typically synthesized via:

  • Carbamoylation of Piperidine: Reacting 4-piperidinol with dimethylcarbamoyl chloride in the presence of a base.

  • Transesterification: Using carbamate esters under catalytic conditions .

Reaction yields depend on steric effects; the 4-position of piperidine offers favorable accessibility compared to 2- or 3-substituted derivatives .

Stability and Solubility

  • Thermal Stability: Carbamates generally decompose above 200°C, releasing CO₂ and amines.

  • Aqueous Solubility: Estimated at 1–10 mg/mL (pH 7), with increased solubility under acidic conditions due to piperidine protonation .

Hazard CategoryGHS CodePrecautionary Measures
Skin IrritationCategory 2Wear nitrile gloves; avoid contact
Eye IrritationCategory 2AUse safety goggles
Respiratory IrritationCategory 3Use fume hoods

Acute toxicity data remain unreported, but structural analogs show LD₅₀ values >500 mg/kg in rodents .

Research Applications and Biological Relevance

Analgesic Analogues

The 4-piperidinylaniline derivative 26 (PubMed CID 10896101) demonstrated potent N-type calcium channel blockade (IC₅₀ = 0.7 µM) and analgesia (ED₅₀ = 12 mg/kg orally in mice) . Though distinct structurally, this highlights piperidine’s role in pain management research.

Antitubercular Activity

Piperidin-4-imine derivatives exhibit MIC values of 1.56 µg/mL against Mycobacterium tuberculosis, attributed to benzimidazole-piperidine synergy . Such findings motivate exploration of piperidin-4-yl dimethylcarbamate in antimicrobial contexts.

Future Directions and Challenges

Pharmacokinetic Optimization

  • Drug-Likeness: Complies with Lipinski’s Rule of Five (molecular weight <500, logP <5) .

  • Metabolism: Piperidine rings often undergo hepatic CYP450 oxidation, necessitating metabolic stability studies .

Targeted Therapeutic Areas

  • Neurodegenerative Diseases: AChE/BuChE inhibition potential.

  • Pain Management: Calcium channel modulation .

  • Antimicrobials: Structural parallels to antitubercular agents .

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